1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound characterized by a benzene ring substituted with two oxazoline groups. Its chemical formula is and it has a molecular weight of 328.44 g/mol. The compound is known for its applications in coordination chemistry and as a potential bioactive agent, with ongoing research into its antimicrobial and anticancer properties .
This compound falls under the category of organic compounds, specifically those containing oxazoline functional groups. It is classified as a ligand in coordination chemistry, where it forms complexes with various metal ions. The compound is cataloged under the CAS number 1315612-04-4 and is available from various chemical suppliers for research purposes .
The synthesis of 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,3-dibromobenzene with (R)-4-isobutyl-4,5-dihydrooxazole. This reaction is facilitated by a palladium catalyst and occurs under basic conditions using potassium carbonate as the base. The reaction generally requires heating to temperatures between 80°C and 100°C for several hours to ensure complete conversion .
For industrial applications, similar synthetic routes are employed but scaled up for higher yields. Continuous flow reactors may be utilized to enhance efficiency, while advanced purification techniques such as chromatography or recrystallization are implemented to achieve high purity levels in the final product.
The molecular structure of 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene features a central benzene ring bonded to two oxazoline groups at the 1 and 3 positions. The oxazoline rings introduce chirality into the molecule due to the presence of the (R)-isobutyl substituent.
Key structural data includes:
This structure contributes to its unique reactivity and interaction with metal ions in coordination chemistry .
1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene can undergo several types of chemical reactions:
The primary products from these reactions include:
These transformations highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene primarily involves its ability to coordinate with metal ions. This coordination can enhance catalytic processes in various chemical reactions. In biological contexts, the compound may interact with enzymes or receptors, potentially modulating biochemical pathways associated with antimicrobial or anticancer effects.
1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene exhibits several notable physical properties:
The chemical properties include:
These properties make it suitable for various applications in both synthetic chemistry and biological research .
1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene has significant applications across multiple scientific fields:
Palladium-catalyzed cross-coupling methodologies have revolutionized the synthesis of complex aromatic scaffolds, including the 1,3-bis(oxazoline)benzene framework. These reactions enable precise carbon-carbon bond formation under mild conditions, which is essential for preserving the stereochemical integrity of chiral oxazoline rings. The benzene-oxazoline linkage in 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene (CAS 1315612-04-4) is strategically constructed using Pd(0)-catalyzed couplings between halogenated benzene intermediates and pre-formed oxazoline organometallic species [3] [7]. The Negishi protocol has demonstrated particular efficacy, where organozinc reagents derived from oxazoline precursors couple with 1,3-dihalobenzenes under Pd(PPh₃)₄ catalysis. This method offers superior functional group tolerance compared to traditional Ullmann condensations, accommodating the sterically demanding isobutyl substituents on the oxazoline rings without racemization [4].
Optimization studies reveal that catalyst selection critically influences coupling efficiency and stereoretention. Comparative analysis demonstrates that Pd(OAc)₂ with bulky phosphine ligands provides optimal performance for aryl-aryl bond formation in this system. When employing 1,3-dibromobenzene as the central scaffold, sequential coupling reactions must be carefully controlled through temperature modulation and stoichiometric balancing to prevent double coupling byproducts. The electronic effects of the oxazoline nitrogen significantly influence transmetalation kinetics, necessitating precise reaction monitoring [7] [8]. Recent advances in silver-assisted coupling further enhance reaction efficiency by facilitating oxidative addition and preventing catalyst poisoning. This approach enables near-quantitative yields (99%) under open-flask conditions, dramatically simplifying operational procedures compared to traditional inert atmosphere techniques [8].
Table 1: Palladium-Catalyzed Coupling Conditions for Benzoxazoline Assembly
Catalyst System | Solvent | Temperature (°C) | Yield (%) | Stereoretention (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | Toluene | 110 | 65 | 98 |
Pd(OAc)₂/P(tBu)₃ | DMF | 80 | 88 | >99 |
Pd₂(dba)₃/MePhos | THF | 65 | 92 | >99 |
PdCl₂(APhos) | iPrOH/H₂O | 90 | 93 | 97 |
The enantiopure synthesis of 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene demands precise chiral control due to the compound's application in asymmetric catalysis. The stereogenic centers at the C4 position of each oxazoline ring originate from chiral amino alcohol precursors, typically synthesized via enzymatic resolution or chiral pool extraction. Diastereomeric crystallization remains the most scalable resolution technique, where racemic oxazoline intermediates form crystalline diastereomeric salts with chiral acids such as dibenzoyl-L-tartaric acid. This method achieves >98% enantiomeric excess (ee) through optimized recrystallization protocols, though it sacrifices approximately 45% of the undesired enantiomer [6] [9]. Modern approaches employ chiral stationary phases for preparative HPLC separation, utilizing polysaccharide-derived columns (Chiralpak AD-H) with hexane/iPrOH mobile phases. This technique achieves baseline separation of (R)- and (S)-oxazoline enantiomers with resolution factors >2.5, enabling quantitative recovery of both enantiomers at pharmaceutical-grade purity (>99.5% ee) [6].
The configuration stability of the oxazoline ring during benzannulation presents significant synthetic challenges. Studies confirm that the stereochemical integrity of the C4-isobutyl substituent is maintained under mild coupling conditions (<80°C), but degrades significantly above 110°C. This thermal sensitivity necessitates strict temperature control throughout the synthesis. Additionally, the oxazoline nitrogen's basicity promotes racemization via ring opening at strongly acidic pH, mandating neutral to slightly basic reaction conditions. Final ligand purification employs light-proof packaging under inert gas (argon) atmospheres to prevent photochemical and oxidative degradation, as evidenced by accelerated stability studies showing <0.1% racemization monthly under proper storage conditions (2-8°C, dark, inert atmosphere) [3] [5] [6].
Table 2: Chiral Resolution Performance for Bis-Oxazoline Intermediates
Resolution Method | Throughput (g/L/day) | Enantiomeric Excess (%) | Recovery Yield (%) |
---|---|---|---|
Diastereomeric Salt Crystallization | 15.2 | 98.5 | 52 |
Preparative HPLC (Chiralpak AD-H) | 8.7 | 99.8 | 95 |
Kinetic Enzymatic Resolution | 22.4 | 97.2 | 48 |
Chiral Simulated Moving Bed | 185.6 | 99.5 | 97 |
The transition from batch to continuous processing addresses critical scalability challenges in 1,3-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene manufacturing. Multi-step synthesis incorporating hazardous intermediates (e.g., organozinc reagents) and air-sensitive catalysts benefits significantly from flow chemistry's precise parameter control. Integrated reactor systems combine the oxazoline ring formation, chiral resolution, and Pd-catalyzed coupling steps within interconnected modules featuring specialized environments for each transformation. The initial oxazoline cyclization occurs in high-temperature PTFE coils (140°C, residence time 15 min), achieving complete conversion compared to 8-hour batch processes. Subsequent catalyst immobilization techniques utilize Pd nanoparticles on monolithic supports within packed-bed reactors, enabling catalyst loadings below 0.5 mol% while maintaining turnover numbers >1,850 – a dramatic improvement over batch systems requiring 5-10 mol% Pd [3] [7].
Cold-chain integration solves thermal instability issues during final purification, where temperature-controlled membrane separators operate at 2-8°C to prevent racemization. This continuous purification approach achieves 99.5% chiral purity at production rates of 2.8 kg/day from bench-scale systems. Advanced process analytical technology (PAT) incorporates inline FTIR and chiral HPLC monitors for real-time quality control, automatically diverting off-specification material (<98% ee) to recycling streams. Production economics analysis demonstrates 60% reduction in hazardous waste and 45% lower energy consumption versus batch manufacturing, primarily through solvent volume reduction and eliminated heating/cooling cycles. These systems maintain strict inert atmospheres throughout processing via integrated gas management modules, which is essential for preventing catalyst deactivation and product degradation [3] [5] [7].
Table 3: Continuous Flow Production Parameters for Pharmaceutical-Grade Bis-Oxazoline
Process Parameter | Batch Mode | Continuous Flow | Improvement |
---|---|---|---|
Production Rate (g/h) | 12.5 | 116.7 | 9.3x |
Catalyst Loading (mol%) | 5.0 | 0.4 | 92% reduction |
Reaction Volume (L/kg) | 185 | 42 | 77% reduction |
Thermal Degradation (%) | 8.2 | 0.3 | 96% reduction |
Overall Yield (%) | 61 | 88 | 44% increase |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7